ethyl 5-[4-(dipropylsulfamoyl)benzoyloxy]-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ethyl 5-[4-(dipropylsulfamoyl)benzoyloxy]-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[4-(dipropylsulfamoyl)benzoyloxy]-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[4-(dipropylsulfamoyl)benzoyloxy]-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the dipropylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
ethyl 5-[4-(dipropylsulfamoyl)benzoyloxy]-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of ethyl 5-[4-(dipropylsulfamoyl)benzoyloxy]-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[4-(methylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate
- Ethyl 5-[4-(ethylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate
Uniqueness
ethyl 5-[4-(dipropylsulfamoyl)benzoyloxy]-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is unique due to the presence of the dipropylsulfamoyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N2O6S/c1-5-21-36(22-6-2)44(40,41)27-19-17-25(18-20-27)34(38)43-31-23-30-32(35(39)42-7-3)24(4)37(26-13-9-8-10-14-26)33(30)29-16-12-11-15-28(29)31/h8-20,23H,5-7,21-22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJUOSBPMXXVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C4=CC=CC=C42)N(C(=C3C(=O)OCC)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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